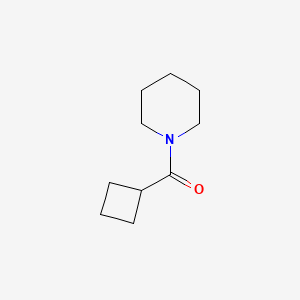![molecular formula C15H25NO3 B6643841 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6643841.png)
1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid, also known as CBX, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in drug development, particularly in the field of cancer research.
Mechanism of Action
1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid exerts its anticancer effects through multiple mechanisms, including the inhibition of DNA synthesis, induction of oxidative stress, and modulation of signaling pathways involved in cell growth and survival. 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid has been found to inhibit the activity of thymidylate synthase and dihydrofolate reductase, which are enzymes involved in DNA synthesis. 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid has also been found to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little to no effect on normal cells. 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid is its low toxicity in normal cells, making it a potentially safe and effective anticancer agent. 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid also has the potential to be used in combination with other anticancer drugs to enhance their efficacy. However, one of the limitations of 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid is its limited solubility in water, which may make it difficult to administer in vivo.
Future Directions
Future research on 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid should focus on improving its solubility and bioavailability, as well as exploring its potential use in combination with other anticancer drugs. Further studies are also needed to elucidate the precise mechanisms of 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid's anticancer effects and to identify potential biomarkers for predicting its efficacy in cancer patients. Additionally, research on the potential use of 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid in other diseases, such as inflammatory disorders and neurodegenerative diseases, may also be warranted.
Conclusion:
In conclusion, 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid is a promising cyclic amino acid with potential applications in cancer research. Its low toxicity in normal cells, ability to induce cell cycle arrest and apoptosis in cancer cells, and inhibition of enzymes involved in DNA synthesis make it a potentially safe and effective anticancer agent. Further research is needed to improve its solubility and bioavailability and to explore its potential use in combination with other anticancer drugs.
Synthesis Methods
1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid can be synthesized through a multistep process that involves the reaction of cyclooctanone with ethyl chloroformate, followed by the reaction of the resulting product with sodium hydride and N-protected glycine. The final step involves the removal of the N-protecting group to yield 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid.
Scientific Research Applications
1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid has shown promising results in cancer research, particularly in the inhibition of cancer cell growth and proliferation. Studies have shown that 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. 1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid has also been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase.
properties
IUPAC Name |
1-[(cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c17-13(12-7-4-2-1-3-5-8-12)16-11-15(14(18)19)9-6-10-15/h12H,1-11H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDBHCUYSDUHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C(=O)NCC2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-2-[(oxane-4-carbonylamino)methyl]butanoic acid](/img/structure/B6643764.png)
![2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6643779.png)
![2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6643786.png)
![2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6643794.png)
![4-[(Furan-2-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6643804.png)
![4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6643810.png)
![1-[[(4-Methylthiadiazole-5-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B6643816.png)
![4-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6643818.png)
![1-[[[4-(Hydroxymethyl)benzoyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6643830.png)
![1-[[(2-Ethylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6643832.png)
![2-[4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6643857.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide](/img/structure/B6643864.png)

